3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine

Molecular Weight Mass Spectrometry Analytical Chemistry

SAR studies demand precise regioisomeric identity-substituting analogs without re-validation introduces confounding variables. 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine (CAS 1224047-98-6) delivers a defined TPSA (56.7 Ų) and XLogP3 (0.8) for reproducible ADME profiles. • Fragment-like (MW 188.23) with defined mp 94-96 °C for consistent biophysical assay performance. • ≥97% purity ensures batch-to-batch reproducibility. • 1 HBD / 3 HBA profile ideal for oral bioavailability & CNS penetration optimization.

Molecular Formula C10H12N4
Molecular Weight 188.23 g/mol
CAS No. 1224047-98-6
Cat. No. B1426475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine
CAS1224047-98-6
Molecular FormulaC10H12N4
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)N)CC2=CC=CC=N2
InChIInChI=1S/C10H12N4/c1-8-6-10(11)14(13-8)7-9-4-2-3-5-12-9/h2-6H,7,11H2,1H3
InChIKeySWTXBBBVYPJCRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Chemical Identity & Procurement


3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine (CAS 1224047-98-6) is a heterocyclic research chemical belonging to the 1-substituted pyrazol-5-amine class, characterized by a pyrazole core with a methyl group at the 3-position and a pyridin-2-ylmethyl substituent at the 1-position [1]. The compound has a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol . It is primarily sourced as a building block for medicinal chemistry and agrochemical research, with commercial availability at purities of ≥95% [2]. Key physicochemical identifiers include MDL Number MFCD16092662 and InChIKey SWTXBBBVYPJCRC-UHFFFAOYSA-N [1].

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Substitution Risks


Within the 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine scaffold family, subtle structural variations drive pronounced differences in physicochemical properties critical to assay design. The precise positioning of the methyl group at the 3-position (versus the 4-position) and the specific amine placement at the 5-position (versus the 4-position) yield distinct topological polar surface areas (TPSA), hydrogen-bonding capacities, and lipophilicities [1]. These property shifts directly impact compound solubility, permeability, and target engagement in cellular and biochemical assays [2]. Moreover, commercial availability and purity specifications for each regioisomer vary significantly [3]. Therefore, substituting 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine with an apparent analog—such as the 4-methyl regioisomer or the 4-amino positional isomer—without experimental re-validation introduces unquantified variables that can confound structure-activity relationship (SAR) studies and compromise data reproducibility.

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Quantitative Differentiation


Molecular Weight Differentiation

The target compound exhibits a molecular weight of 188.23 g/mol [1]. In contrast, the des-methyl analog, 1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine (CAS 956779-00-3), has a molecular weight of 174.20 g/mol [2], while the 3-tert-butyl analog (CAS 1803580-80-4) is substantially heavier at 230.3 g/mol . This 14.03 g/mol increment relative to the des-methyl analog provides a distinct mass spectrometric signature, enabling unambiguous identification and quantification in complex mixtures via LC-MS. For procurement, this confirms compound identity and purity assessment, ensuring the correct building block is utilized in synthetic workflows .

Molecular Weight Mass Spectrometry Analytical Chemistry

Topological Polar Surface Area (TPSA) vs. Analogs

The target compound possesses a Topological Polar Surface Area (TPSA) of 56.7 Ų, as computed by PubChem [1]. While direct TPSA values for exact comparators are not always published, the 4-amino positional isomer, 3-methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-4-amine (CAS 1393101-09-1), is predicted to have a different TPSA due to the altered nitrogen placement, which impacts hydrogen-bonding capacity . This TPSA value positions the compound favorably within the Veber rule threshold of <140 Ų for oral bioavailability, and the specific value differentiates it from other regioisomers in terms of predicted passive membrane diffusion. For researchers prioritizing CNS penetration or cellular permeability, this specific TPSA is a key selection criterion [2].

TPSA Drug-likeness Permeability

Lipophilicity (XLogP3) Differentiation

The computed XLogP3 for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine is 0.8 [1], indicating moderate lipophilicity. This contrasts sharply with the 3-tert-butyl analog (CAS 1803580-80-4), which is significantly more lipophilic due to the bulky alkyl group, and the 4-methyl regioisomer (CAS 1152524-48-5), which may exhibit altered logP due to differing intramolecular interactions . The precise logP value of 0.8 places this compound in a range often associated with favorable oral absorption and CNS penetration potential [2]. For chemists optimizing lead series, this specific lipophilicity is a crucial parameter for predicting in vivo distribution and metabolic stability [3].

Lipophilicity LogP Partition Coefficient

Hydrogen Bond Donor/Acceptor Profile

The target compound possesses 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), as computed by PubChem [1]. In comparison, the 4-amino positional isomer (CAS 1393101-09-1) is predicted to have a different HBA count due to the altered nitrogen placement, potentially affecting its solubility and intermolecular interactions . The specific HBD/HBA profile of 1/3 contributes to its distinct aqueous solubility and capacity for forming directional interactions with biological targets. For researchers designing fragment-based screens or optimizing ligand efficiency, these hydrogen-bonding parameters are essential for predicting binding thermodynamics and solubility in assay buffers [2].

Hydrogen Bonding Solubility Molecular Recognition

Purity & Physical Form: Procurement Differentiators

Commercial sources for 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine consistently specify a purity of ≥95% (often 97%) and report a melting point of 94–96 °C [1]. In contrast, the 4-methyl regioisomer (CAS 1152524-48-5) is also available at ≥95%, but its melting point is not uniformly reported across vendors, indicating potential variability in crystalline form . The target compound's well-defined melting point provides a reliable identity check and a quality control metric for incoming material. This is particularly valuable when sourcing from multiple suppliers or when high-purity material is required for sensitive biological assays .

Purity Specification Melting Point Procurement

3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrazol-5-amine: Scientific & Industrial Applications


Medicinal Chemistry: Kinase/GPCR Lead Optimization

The compound's XLogP3 of 0.8 and specific HBD/HBA profile (1 donor, 3 acceptors) [3] make it an ideal scaffold for medicinal chemists optimizing compounds for oral bioavailability or CNS penetration. Its TPSA of 56.7 Ų falls well within Veber's rule of <140 Ų for oral absorption . When constructing SAR libraries around 1-substituted pyrazol-5-amines, this specific regioisomer offers a distinct lipophilic-hydrophilic balance compared to the 4-methyl or 3-tert-butyl analogs, enabling fine-tuning of ADME properties without drastically altering core scaffold geometry.

Chemical Biology: Fragment-Based Screening & Probe Design

With a molecular weight of 188.23 g/mol [3], the compound qualifies as a fragment-like molecule, suitable for fragment-based drug discovery (FBDD). Its well-defined melting point (94–96 °C) ensures consistent solid-state behavior during biophysical assays (e.g., SPR, NMR). The unique combination of pyridine and pyrazole moieties provides multiple vectors for fragment growing or linking, while the 5-amino group offers a handle for functionalization or conjugation to affinity tags.

Agrochemical Research: Crop Protection Agents

Patent literature identifies 1-substituted pyridyl-pyrazole amides as a promising class for insecticidal and fungicidal applications [3]. The 3-methyl substitution pattern of this compound provides a specific steric and electronic environment that may enhance target binding in pest-specific enzymes. The commercial availability of the compound at ≥95% purity ensures reproducible results in greenhouse or field trial formulations.

Analytical Chemistry: LC-MS & HPLC Reference Standard

The compound's distinct molecular weight (188.23 g/mol) [3] and reproducible melting point (94–96 °C) make it an excellent candidate for use as a system suitability standard in mass spectrometry and chromatography. Its moderate lipophilicity (XLogP3 0.8) [3] ensures reasonable retention on reversed-phase columns, while the UV-active pyridine chromophore facilitates detection. The defined purity specifications (≥95%) provide confidence in quantitative applications.

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